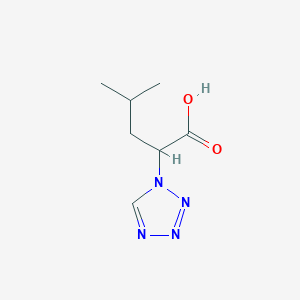
2-Tetrazol-1-yl-pentanoic acid
Descripción general
Descripción
2-Tetrazol-1-yl-pentanoic acid is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and pharmaceutical applications. The structure of this compound consists of a five-membered tetrazole ring attached to a pentanoic acid chain. This compound is known for its stability and unique chemical properties, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrazol-1-yl-pentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a nitrile or an amide, with sodium azide under acidic conditions. The reaction typically proceeds through a cyclization process, forming the tetrazole ring. The use of catalysts, such as indium(III) chloride, can enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Tetrazol-1-yl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but they generally involve moderate temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-Tetrazol-1-yl-pentanoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Tetrazol-1-yl-pentanoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit the activity of enzymes, such as cytochrome P450, leading to various biological effects . The compound’s ability to stabilize negative charges through electron delocalization also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Tetrazol-1-yl-pentanoic acid include other tetrazole derivatives, such as:
1H-Tetrazole: A simpler tetrazole compound with similar chemical properties.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group, known for its high acidity and resonance stabilization.
Oteseconazole and Quilseconazole: Tetrazole-containing antifungal drugs that inhibit cytochrome P450.
Uniqueness
This compound is unique due to its specific structure, which combines the tetrazole ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to act as a bioisostere of carboxylic acids and its stability under different conditions further enhance its uniqueness .
Propiedades
IUPAC Name |
2-(tetrazol-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-3-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPIUHZDFFIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole](/img/structure/B3162170.png)



![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)


![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)



